molecular formula C17H20N4O4 B2541079 N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea CAS No. 1421583-86-9

N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea

Cat. No.: B2541079
CAS No.: 1421583-86-9
M. Wt: 344.371
InChI Key: DDPOPQPFKCIMNF-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N’-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzodioxole ring, an oxadiazole ring, and a cyclohexyl group, all connected through a urea linkage. The presence of these diverse functional groups makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-N’-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea typically involves multiple steps, starting with the preparation of the individual ring systems. The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde, while the oxadiazole ring is often prepared via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The final step involves the coupling of these rings with a cyclohexyl isocyanate to form the urea linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-N’-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N’-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N’-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-1,3-benzodioxol-5-yl-N’-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea can be compared with other similar compounds, such as:

    N-1,3-benzodioxol-5-yl-N’-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

    N-1,3-benzodioxol-5-yl-N’-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate: Contains a carbamate group instead of a urea group.

The uniqueness of N-1,3-benzodioxol-5-yl-N’-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-11-18-15(25-21-11)17(7-3-2-4-8-17)20-16(22)19-12-5-6-13-14(9-12)24-10-23-13/h5-6,9H,2-4,7-8,10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPOPQPFKCIMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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